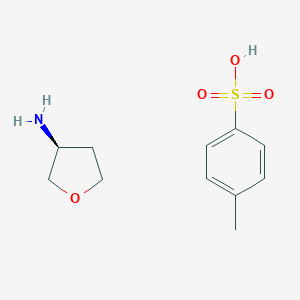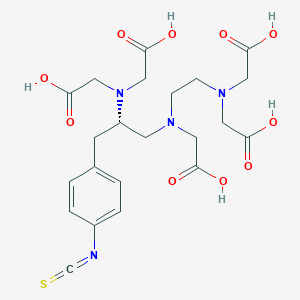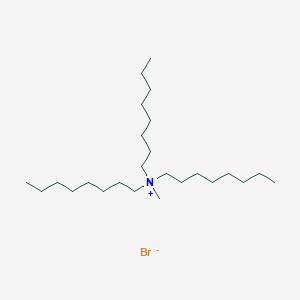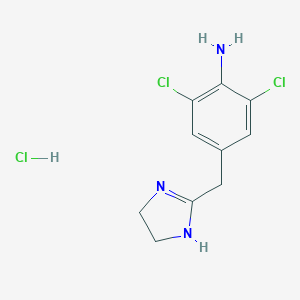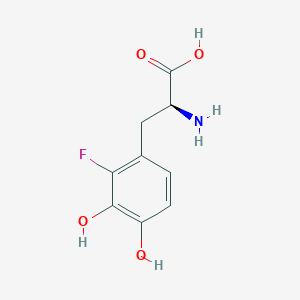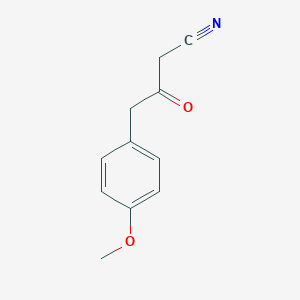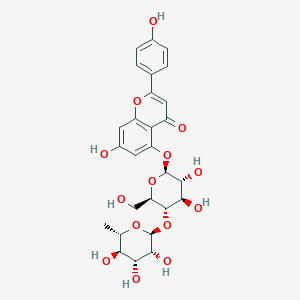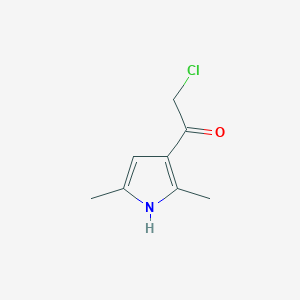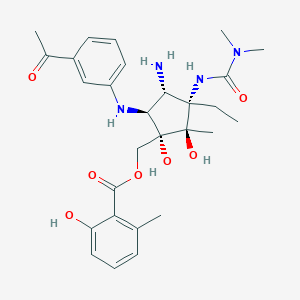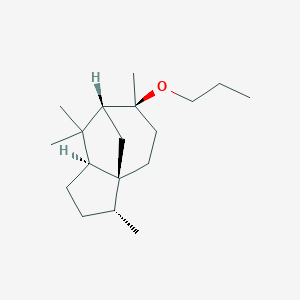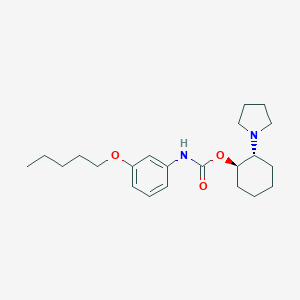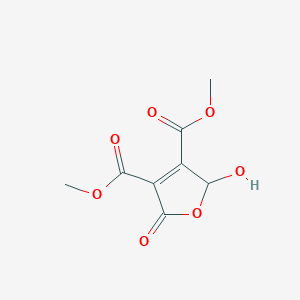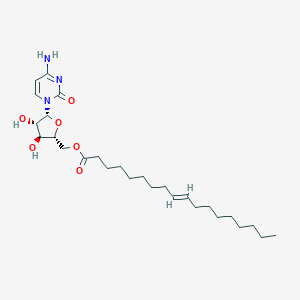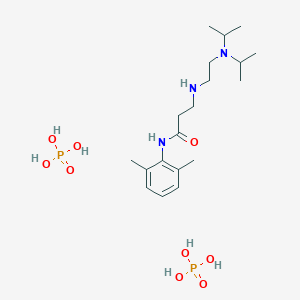
N-(2,6-Dimethylphenyl)-3-(2-(dipropan-2-ylamino)ethylamino)propanamide phophate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,6-Dimethylphenyl)-3-(2-(dipropan-2-ylamino)ethylamino)propanamide phophate, also known as DPPEP, is a chemical compound that has been studied extensively for its potential applications in scientific research. DPPEP is a synthetic compound that was first synthesized in 2011, and since then, it has been investigated for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for laboratory experiments.
Mecanismo De Acción
The mechanism of action of N-(2,6-Dimethylphenyl)-3-(2-(dipropan-2-ylamino)ethylamino)propanamide phophate involves its interaction with specific proteins in the body, including enzymes and receptors. N-(2,6-Dimethylphenyl)-3-(2-(dipropan-2-ylamino)ethylamino)propanamide phophate has been shown to bind to these proteins, which can alter their activity and function. This interaction can help researchers better understand the function of these proteins and their role in various physiological processes.
Efectos Bioquímicos Y Fisiológicos
N-(2,6-Dimethylphenyl)-3-(2-(dipropan-2-ylamino)ethylamino)propanamide phophate has been shown to have a variety of biochemical and physiological effects in laboratory experiments. These effects include changes in enzyme activity, alterations in cellular signaling pathways, and changes in gene expression. N-(2,6-Dimethylphenyl)-3-(2-(dipropan-2-ylamino)ethylamino)propanamide phophate has also been shown to have potential anti-inflammatory and anti-tumor properties, although further research is needed to fully understand these effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2,6-Dimethylphenyl)-3-(2-(dipropan-2-ylamino)ethylamino)propanamide phophate has several potential advantages for laboratory experiments, including its ability to selectively interact with specific proteins and enzymes in the body. This selectivity can help researchers better understand the function of these proteins and their role in various physiological processes. However, N-(2,6-Dimethylphenyl)-3-(2-(dipropan-2-ylamino)ethylamino)propanamide phophate also has some limitations, including its potential toxicity and the complexity of its synthesis method.
Direcciones Futuras
There are several future directions for research involving N-(2,6-Dimethylphenyl)-3-(2-(dipropan-2-ylamino)ethylamino)propanamide phophate. One potential area of study is the development of more efficient synthesis methods for N-(2,6-Dimethylphenyl)-3-(2-(dipropan-2-ylamino)ethylamino)propanamide phophate, which could help to reduce the cost and complexity of producing the compound. Additionally, further research is needed to fully understand the biochemical and physiological effects of N-(2,6-Dimethylphenyl)-3-(2-(dipropan-2-ylamino)ethylamino)propanamide phophate, including its potential anti-inflammatory and anti-tumor properties. Finally, N-(2,6-Dimethylphenyl)-3-(2-(dipropan-2-ylamino)ethylamino)propanamide phophate could be studied further as a tool for studying the function of specific proteins and enzymes in biological systems, which could have implications for the development of new drugs and therapies.
Métodos De Síntesis
N-(2,6-Dimethylphenyl)-3-(2-(dipropan-2-ylamino)ethylamino)propanamide phophate can be synthesized in a laboratory setting using a multi-step process involving various chemical reactions. The synthesis method involves the use of starting materials such as 2,6-dimethylphenylamine, 3-bromopropionyl chloride, and dipropan-2-ylamine, which are combined and subjected to a series of chemical reactions to produce the final product. The synthesis method is complex and requires careful attention to detail to ensure the purity and quality of the final product.
Aplicaciones Científicas De Investigación
N-(2,6-Dimethylphenyl)-3-(2-(dipropan-2-ylamino)ethylamino)propanamide phophate has been studied for its potential applications in scientific research, including its use as a tool for studying the function of certain proteins and enzymes in biological systems. N-(2,6-Dimethylphenyl)-3-(2-(dipropan-2-ylamino)ethylamino)propanamide phophate has been shown to interact with specific proteins in the body, which can help researchers better understand their function and role in various physiological processes.
Propiedades
Número CAS |
105668-70-0 |
|---|---|
Nombre del producto |
N-(2,6-Dimethylphenyl)-3-(2-(dipropan-2-ylamino)ethylamino)propanamide phophate |
Fórmula molecular |
C19H39N3O9P2 |
Peso molecular |
515.5 g/mol |
Nombre IUPAC |
N-(2,6-dimethylphenyl)-3-[2-[di(propan-2-yl)amino]ethylamino]propanamide;phosphoric acid |
InChI |
InChI=1S/C19H33N3O.2H3O4P/c1-14(2)22(15(3)4)13-12-20-11-10-18(23)21-19-16(5)8-7-9-17(19)6;2*1-5(2,3)4/h7-9,14-15,20H,10-13H2,1-6H3,(H,21,23);2*(H3,1,2,3,4) |
Clave InChI |
HUPHIGLPVZNSRC-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CCNCCN(C(C)C)C(C)C.OP(=O)(O)O.OP(=O)(O)O |
SMILES canónico |
CC1=C(C(=CC=C1)C)NC(=O)CCNCCN(C(C)C)C(C)C.OP(=O)(O)O.OP(=O)(O)O |
Sinónimos |
3-(diisopropylaminoethylamino)-2',6'-dimethylpropionanilide, diphosphoric acid AN 132 AN-132 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



